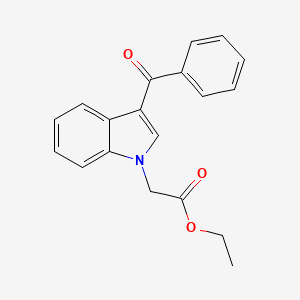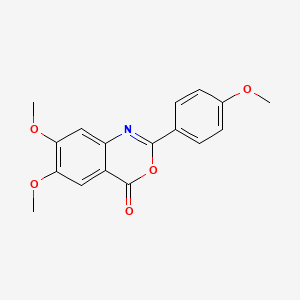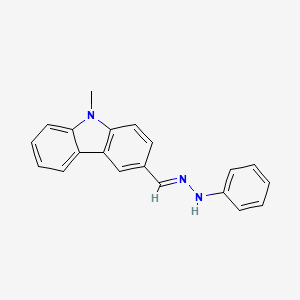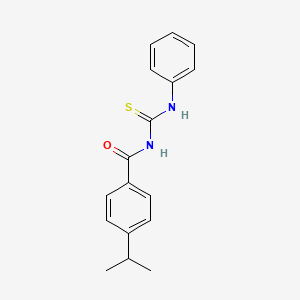
ethyl (3-benzoyl-1H-indol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3-benzoyl-1H-indol-1-yl)acetate, also known as EBIA, is a synthetic compound that has been widely used in scientific research for its diverse biological properties. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a promising candidate for drug development.
科学研究应用
Ethyl (3-benzoyl-1H-indol-1-yl)acetate has been extensively studied for its biological properties and has shown promising results in various scientific research applications. One of the major areas of research has been in the field of cancer treatment. This compound has been found to exhibit anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anti-cancer properties, this compound has also been found to exhibit anti-inflammatory activity. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been studied for its anti-microbial activity and has shown efficacy against a range of bacterial and fungal pathogens.
作用机制
The mechanism of action of ethyl (3-benzoyl-1H-indol-1-yl)acetate is not fully understood, but it is believed to involve multiple pathways. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. This compound has also been found to induce apoptosis by activating the intrinsic pathway and inhibiting the extrinsic pathway. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have diverse biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. This compound has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. The compound has been shown to induce cell cycle arrest at the G2/M phase and to inhibit the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
实验室实验的优点和局限性
One of the major advantages of using ethyl (3-benzoyl-1H-indol-1-yl)acetate in lab experiments is its diverse biological properties. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a promising candidate for drug development. Additionally, this compound is relatively easy to synthesize and can be purified using standard techniques.
However, there are also some limitations to using this compound in lab experiments. One of the major limitations is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the optimal dosage and administration route of the compound. Additionally, the stability of this compound in biological systems is not well understood, which may affect its efficacy in vivo.
未来方向
There are several future directions for research on ethyl (3-benzoyl-1H-indol-1-yl)acetate. One area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. The compound has shown promising results in preclinical studies and further studies are needed to determine its efficacy in clinical trials. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to determine the molecular targets of the compound and to identify the pathways involved in its biological effects. Additionally, studies on the toxicity and pharmacokinetics of this compound are needed to determine its safety and efficacy in vivo.
合成方法
The synthesis of ethyl (3-benzoyl-1H-indol-1-yl)acetate involves the reaction of ethyl acetoacetate with 3-benzoylindole in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The reaction yields this compound as a yellow solid, which can be purified using column chromatography. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
属性
IUPAC Name |
ethyl 2-(3-benzoylindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-23-18(21)13-20-12-16(15-10-6-7-11-17(15)20)19(22)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIZQWBKZVZJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)


![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)
![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)
![4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5756443.png)


![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methylphenyl)butanamide](/img/structure/B5756471.png)

![4-{[(4-carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5756477.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)